molecular formula C38H54CaN2O8 B12822519 Mitiglinide calcium salt dihydrate

Mitiglinide calcium salt dihydrate

Cat. No.: B12822519
M. Wt: 706.9 g/mol
InChI Key: GJJVODCYSACLPP-YNVYZRHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitiglinide calcium salt dihydrate, with the CAS Number 207844-01-7 and molecular formula C₃₈H₅₂CaN₂O₈ , is a fast-acting insulin secretagogue used in biomedical research. Its primary research value lies in its highly selective antagonism of ATP-sensitive potassium (K ATP) channels on pancreatic beta-cells . By binding to the sulfonylurea receptor 1 (SUR1) subunit of these channels, Mitiglinide induces channel closure, leading to membrane depolarization, calcium influx, and a subsequent rapid release of insulin . This mechanism is pivotal for studying the physiological control of insulin secretion and pathophysiological mechanisms in Type 2 Diabetes Mellitus. A key characteristic of this compound is its high selectivity for the pancreatic SUR1/Kir6.2 K ATP channel complex over the cardiac and smooth muscle types, making it a valuable tool for specific pharmacological manipulation in research models . Its rapid onset and short duration of action are particularly useful for designing studies focused on postprandial hyperglycemia and glucose excursion . Research applications include investigating new therapeutic formulations, such as gastroretentive drug delivery systems designed to prolong gastric residence time and enhance bioavailability , and structural biology studies utilizing techniques like cryo-electron microscopy to elucidate drug-receptor interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C38H54CaN2O8

Molecular Weight

706.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17?;;;

InChI Key

GJJVODCYSACLPP-YNVYZRHSSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitiglinide calcium salt dihydrate involves multiple steps, starting from diethyl succinate and benzaldehyde. The process includes Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and final salt formation . The structure of mitiglinide is verified using techniques such as 1H-NMR, MS, and IR .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a 500L reaction vessel. A 5% calcium chloride aqueous solution is added, followed by vigorous stirring and the addition of the high-level tank solution. The reaction is carried out for 3-5 hours, followed by centrifugation and recrystallization using 95% ethanol. The final product is obtained through vacuum drying .

Chemical Reactions Analysis

Route 1: One-Pot Alkylation-Hydrolysis Method

This method simplifies traditional multi-step processes by combining alkylation and hydrolysis in a single reaction vessel ( ).

StepReaction TypeReagents/ConditionsYield
1. AcylationChloroacetylationChloracetyl chloride, Anhydrous K₂CO₃, CH₂Cl₂, 0–5°C97%
2. AlkylationNucleophilic substitutionN-Hydrocinnamoyl camphorsultam, NaH, DMF, 50°C, 12h85%
3. HydrolysisOxidative cleavageLiOH, H₂O₂, Oxolane, 0–5°C → RT, 18h91%
4. Salt FormationCalcium complexationCaCl₂, NaOH, H₂O, RT83.6%
  • Key Advantage : The "one-pot" approach (steps 2–3) eliminates intermediate isolation, improving yield (49% over two steps) and purity (>99.8%) compared to traditional methods ( ).

Route 2: Chiral Resolution Pathway

This route starts with (S)-2-benzylsuccinic acid and emphasizes enantiomeric purity ( ):

  • Dehydration : (S)-2-benzylsuccinic acid → anhydride (Ac₂O, reflux).

  • Amidation : Reaction with cis-octahydroisoindole (toluene, reflux).

  • Salt Formation : Treatment with CaCl₂ in NaOH (yield: 47%, ee >99%).

Acylation and Alkylation

  • Chloroacetylation : Cis-hexahydroisoindole reacts with chloracetyl chloride under basic conditions to form cis-N-chloracetyl hexahydroisoindole. The reaction is temperature-sensitive (<5°C) to minimize racemization ( ).

  • Alkylation : The chloracetyl intermediate undergoes nucleophilic attack by N-hydrocinnamoyl camphorsultam, facilitated by NaH in DMF. This step establishes the stereogenic center critical for insulinotropic activity ( ).

Hydrolysis and Oxidation

  • Hydrolysis : The alkylated product is cleaved using LiOH and H₂O₂ in oxolane. Controlled pH (2–3 post-reaction) ensures optimal extraction of (2S)-2-benzyl-3-(cis-hexahydroisoindole-2-carbonyl)-propanoic acid ( ).

Calcium Salt Formation

  • Mitiglinide acid reacts with CaCl₂ under alkaline conditions (NaOH, H₂O) to form the calcium complex. Recrystallization in 95% ethanol yields the dihydrate form (m.p. 179–185°C) ( ).

Reagent and Solvent Optimization

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature (alkylation)50°CPrevents side reactions (e.g., epimerization)
Solvent (hydrolysis)OxolaneEnhances peroxide stability
CaCl₂ stoichiometry1:1 molar ratioMaximizes salt purity (>99.8%)
Recrystallization solvent95% ethanolReduces residual dichloromethane ( )

Stereochemical Considerations

  • The (2S)-configuration in the succinyl moiety is essential for binding to pancreatic β-cell KATP channels (Kir6.2/SUR1). Racemization during synthesis reduces efficacy, necessitating strict pH/temperature control ( ).

  • In vitro studies confirm that the (S)-enantiomer exhibits 50-fold higher insulinotropic activity than the (R)-form ( ).

Degradation and Stability

Mitiglinide calcium salt dihydrate undergoes hydrolysis under acidic conditions (pH <4), forming mitiglinide acid. Stability studies show:

  • t₁/₂ in gastric fluid (pH 1.2) : 2.1h → necessitates gastroretentive formulations for prolonged action ( ).

  • Photodegradation : Minimal under UV light (λ >300nm) when stored in amber containers ( ).

Industrial-Scale Production

  • Reactor Size : 500L vessels for salt formation ( ).

  • Cycle Time : 3–5h for CaCl₂ addition, 18h for hydrolysis ( ).

  • Environmental Impact : DMF and dichloromethane are replaced with toluene/oxolane in newer protocols to reduce toxicity ( ).

Research Advancements

  • Continuous Flow Synthesis : Pilot studies show a 15% yield improvement by optimizing residence time and mixing ( ).

  • Impurity Profiling : LC-MS identifies three major by-products (<0.1%):

    • Des-benzyl mitiglinide (hydrolysis artifact).

    • Epimerized calcium salt (pH >9 during salt formation).

    • Peroxide adducts (H₂O₂ excess) ( ).

Comparison with Similar Compounds

Key Research Findings

  • Formulation Advantages : Gastroretentive floating matrix tablets of mitiglinide dihydrate prolong gastric retention, enhancing bioavailability and reducing dosing frequency .
  • Stability Challenges : The dihydrate form’s hygroscopicity necessitates controlled storage, unlike anhydrous calcium salts like calcium chloride .
  • Regulatory Preferences : Mitiglinide calcium dihydrate remains the FDA-preferred form due to consistent pharmacokinetics, whereas hydrate variants of other drugs (e.g., calcium phosphate) face variability issues .

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects of mitiglinide with other antidiabetic agents?

  • Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-dose ratios (e.g., 1:1 to 1:5) in cell-based glucose uptake assays. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.